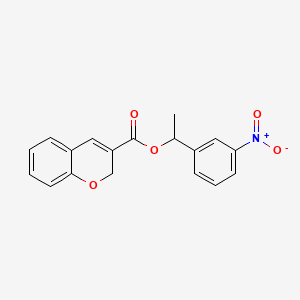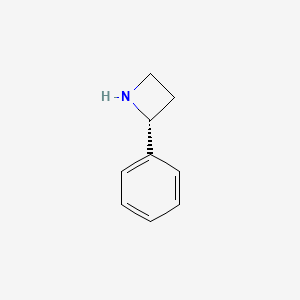
(R)-2-phenylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-phenylazetidine is a chiral azetidine derivative characterized by a four-membered ring structure with a phenyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. For instance, the reaction of N-alkylated 2-amino-1-phenylethanol under basic conditions can yield ®-2-phenylazetidine. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of ®-2-phenylazetidine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalytic methods and continuous flow processes are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-2-phenylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones.
Reduction: Reduction reactions can convert ®-2-phenylazetidine to its saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinones, while substitution reactions can produce N-alkyl or N-acyl derivatives.
科学的研究の応用
®-2-phenylazetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing novel therapeutic agents.
Industry: ®-2-phenylazetidine is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-2-phenylazetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved. For instance, in antimicrobial research, ®-2-phenylazetidine may inhibit bacterial enzymes, disrupting essential metabolic processes.
類似化合物との比較
Similar Compounds
2-phenylazetidine: The non-chiral analog of ®-2-phenylazetidine.
N-alkylazetidines: Compounds with various alkyl groups attached to the nitrogen atom.
Azetidinones: Oxidized derivatives of azetidines.
Uniqueness
®-2-phenylazetidine is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications requiring enantioselectivity, such as asymmetric synthesis and drug development. The presence of the phenyl group also enhances its reactivity and potential biological activity compared to other azetidine derivatives.
特性
分子式 |
C9H11N |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
(2R)-2-phenylazetidine |
InChI |
InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1 |
InChIキー |
CLNGGMJEJSANIE-SECBINFHSA-N |
異性体SMILES |
C1CN[C@H]1C2=CC=CC=C2 |
正規SMILES |
C1CNC1C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


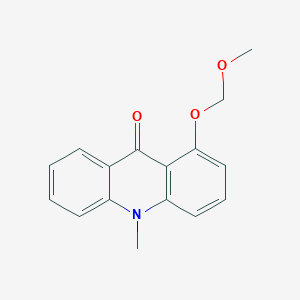

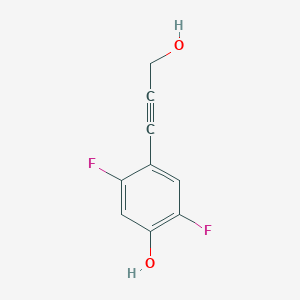
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)
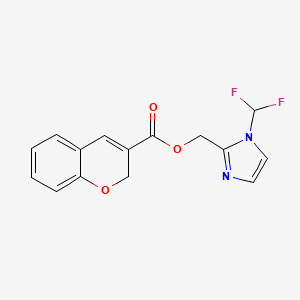

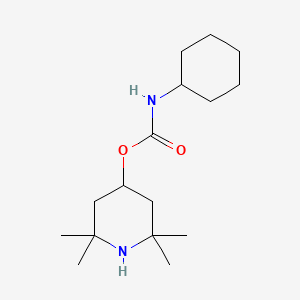
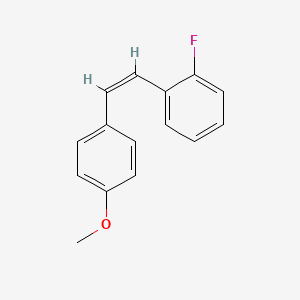
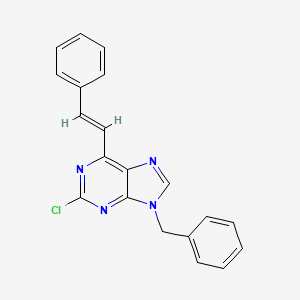
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

